molecular formula C11H16OS B1651446 2-[2-(4-Methylphenyl)ethoxy]ethanethiol CAS No. 1263047-55-7

2-[2-(4-Methylphenyl)ethoxy]ethanethiol

Cat. No.: B1651446
CAS No.: 1263047-55-7
M. Wt: 196.31
InChI Key: OYUCIJZEQFTZSZ-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)ethoxy]ethanethiol is an organosulfur compound featuring a thiol (-SH) group connected via two ethoxy (-OCH₂CH₂-) linkages to a 4-methylphenyl aromatic substituent. The molecular formula is C₁₁H₁₆O₂S, with a calculated molecular weight of 212.31 g/mol. However, direct experimental data on its synthesis, physical properties, or applications are absent in the provided evidence. Its behavior can be inferred from structurally analogous thiols with varying substituents .

Properties

CAS No.

1263047-55-7

Molecular Formula

C11H16OS

Molecular Weight

196.31

IUPAC Name

2-[2-(4-methylphenyl)ethoxy]ethanethiol

InChI

InChI=1S/C11H16OS/c1-10-2-4-11(5-3-10)6-7-12-8-9-13/h2-5,13H,6-9H2,1H3

InChI Key

OYUCIJZEQFTZSZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCOCCS

Canonical SMILES

CC1=CC=C(C=C1)CCOCCS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[2-(4-Methylphenyl)ethoxy]ethanethiol and related ethanethiol derivatives:

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features/Applications
This compound Not available C₁₁H₁₆O₂S Thiol, ethoxy, 4-methylphenyl 212.31 High lipophilicity (due to aromatic group); potential for hydrophobic interactions
2-[2-(2-Methoxyethoxy)ethoxy]-ethanethiol 31521-83-2 C₇H₁₆O₃S Thiol, methoxyethoxy 180.26 Enhanced hydrophilicity; ether linkages improve solubility in polar solvents
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol 1347750-79-1 C₈H₁₇N₃O₃S Thiol, azido, ethoxy 235.30 Azido group enables click chemistry (e.g., cycloaddition with alkynes)
Propargyl-PEG6-SH 1422540-91-7 C₁₅H₂₈O₆S Thiol, propargyl, PEG chain 336.40 PEG chain enhances aqueous solubility; propargyl supports bioorthogonal reactions
3,6-Dioxa-1,8-octanedithiol 14970-87-7 C₆H₁₄O₂S₂ Dual thiols, ether linkages 182.30 Crosslinking agent (disulfide formation); used in polymer networks

Key Comparative Insights:

  • Lipophilicity: The 4-methylphenyl group in the target compound increases hydrophobicity compared to methoxyethoxy or PEG-substituted analogs, making it suitable for nonpolar environments .
  • Reactivity : Unlike the azido- or propargyl-functionalized derivatives, the target compound lacks groups for click chemistry but retains thiol reactivity for disulfide bonding or metal coordination .
  • Solubility : PEGylated analogs (e.g., Propargyl-PEG6-SH) exhibit superior water solubility, whereas the target compound’s aromatic group may limit aqueous compatibility .
  • Applications : The azido and propargyl derivatives are preferred for bioconjugation, while dithiols (e.g., 3,6-Dioxa-1,8-octanedithiol) are used in crosslinking polymers .

Research Findings and Limitations

  • Thiol Reactivity: The terminal -SH group can form disulfide bonds or bind to metal surfaces (e.g., gold nanoparticles), a property shared with Propargyl-PEG6-SH and 3,6-Dioxa-1,8-octanedithiol .
  • Aromatic Interactions : The 4-methylphenyl group may facilitate π-π stacking in materials science applications, analogous to phenyl-containing surfactants or ligands .
  • Synthetic Challenges : Introducing aromatic substituents to ethanethiols may require protective strategies to prevent oxidation of the thiol group during synthesis .

Limitations:

  • No experimental data (e.g., melting point, solubility, stability) for the target compound are provided in the evidence.
  • Applications are hypothesized based on structural analogs rather than direct evidence.

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